molecular formula C14H15NO3S B611316 ProINDY

ProINDY

Cat. No.: B611316
M. Wt: 277.34 g/mol
InChI Key: RLEOCVDWLAYGRX-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ProINDY is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It is a member of the benzothiazole class of compounds and is primarily used in scientific research to study Down syndrome and other conditions related to DYRK1A overexpression .

Preparation Methods

Synthetic Routes and Reaction Conditions: ProINDY is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: ProINDY undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted benzothiazole compounds .

Scientific Research Applications

ProINDY has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    INDY: An ATP-competitive inhibitor of DYRK1A and DYRK1B with similar inhibitory effects.

    Harmine: Another potent DYRK inhibitor that also affects monoamine oxidase A (MAOA) activity.

    7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, and other kinases

Uniqueness: ProINDY is unique in its ability to effectively reverse developmental defects associated with DYRK1A overexpression in vivo, demonstrating its potential as a therapeutic agent. Unlike harmine, this compound does not affect MAOA activity, making it a more selective inhibitor .

Biological Activity

ProINDY, a prodrug of the selective DYRK1A/B inhibitor INDY, has garnered attention for its potential therapeutic applications, particularly in the context of neurodevelopmental disorders such as Down syndrome. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Properties

  • Chemical Name : (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone
  • Purity : ≥98%
  • Mechanism of Action : this compound functions as a DYRK1A/B inhibitor, effectively inhibiting the phosphorylation of tau protein and rescuing calcineurin/NFAT signaling pathways disrupted by DYRK1A overexpression .

This compound inhibits DYRK1A/B kinases, which are implicated in various cellular processes including neuronal development and signaling pathways. The inhibition of DYRK1A has been shown to reverse aberrant tau phosphorylation and restore normal signaling in developmental contexts. The compound's ability to penetrate cells enhances its efficacy in modulating kinase activity in vivo .

In Vivo Studies

  • Xenopus Embryo Recovery :
    • This compound has demonstrated the ability to recover Xenopus embryos from head malformations caused by DYRK1A overexpression. This recovery indicates its potential utility in developmental biology and therapeutic interventions for related disorders .
  • Zebrafish Model :
    • In zebrafish studies, co-treatment with this compound was shown to rescue behaviors altered by calcineurin inhibitors (CsA and FK506). However, it also induced adverse effects such as decreased activity and impaired visual responses, highlighting both therapeutic potential and safety concerns .

In Vitro Studies

  • Tau Phosphorylation :
    • This compound effectively inhibits tau phosphorylation in cultured cells, which is critical for understanding its role in neurodegenerative diseases .

Data Table: Key Experimental Results

StudyModel OrganismTreatmentKey Findings
Ogawa et al. (2010)XenopusThis compoundRecovered embryos from malformations due to DYRK1A overexpression
Clift et al. (2022)ZebrafishThis compound + CsA/FK506Rescued altered behaviors but caused decreased activity
Tocris BioscienceCell CultureThis compoundInhibited tau phosphorylation effectively

Case Study 1: Developmental Impact on Zebrafish

In a study assessing the effects of calcineurin inhibitors on zebrafish larvae, co-treatment with this compound was found to mitigate some behavioral impairments caused by these inhibitors. However, the treatment also resulted in significant adverse effects on larval activity levels and visual responses, indicating a complex interaction between DYRK inhibition and developmental processes .

Case Study 2: Neuroprotective Effects in Xenopus

This compound's ability to reverse developmental malformations in Xenopus embryos suggests a promising avenue for therapeutic intervention in conditions associated with DYRK1A dysregulation. The study demonstrated that treatment with this compound could lead to normal morphological development despite prior exposure to detrimental conditions .

Properties

IUPAC Name

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOCVDWLAYGRX-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.